Mass Spectrometric Differentiation: Salvigenin-d9 Enables +9 Da Mass Shift for Unambiguous MRM Channel Separation from Salvigenin
Salvigenin-d9 provides a nominal mass increase of +9 Da relative to unlabeled Salvigenin due to the substitution of nine hydrogen atoms with deuterium across three methoxy groups and the phenolic hydroxyl positions, yielding a molecular formula of C₁₈H₇D₉O₆ and molecular weight of 337.37 g/mol . This mass differential is sufficient to establish separate multiple reaction monitoring (MRM) transitions in LC-MS/MS, enabling simultaneous quantification of the analyte (Salvigenin) and the internal standard (Salvigenin-d9) in the same chromatographic run without cross-interference [1]. In comparison, ¹³C-labeled analogs provide similar mass shifts but are substantially more costly to synthesize; non-deuterated structural analogs (e.g., cirsimaritin, m/z 315 → fragments) lack co-elution fidelity and cannot correct for compound-specific matrix effects [2].
| Evidence Dimension | Nominal mass shift relative to unlabeled Salvigenin (C₁₈H₁₆O₆, MW 328.32 g/mol) |
|---|---|
| Target Compound Data | +9 Da (MW 337.37 g/mol) |
| Comparator Or Baseline | Unlabeled Salvigenin: 0 Da differential (baseline) |
| Quantified Difference | 9 Da increase |
| Conditions | LC-MS/MS MRM acquisition; electrospray ionization (ESI) positive or negative mode |
Why This Matters
The 9 Da mass shift ensures that the isotopic envelope of Salvigenin-d9 does not overlap with the [M+H]+ or [M-H]- precursor ion of unlabeled Salvigenin, enabling clean MS/MS channel isolation and eliminating the cross-talk that would confound quantification if an insufficiently labeled (e.g., d1–d3) internal standard were used.
- [1] PeptideDB. (n.d.). Salvigenin-d9 Database Entry: Chemical and Physical Properties. View Source
- [2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55:S107-S113. View Source
